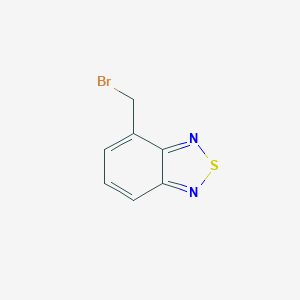

4-(Bromomethyl)-2,1,3-benzothiadiazole

Overview

Description

4-(Bromomethyl)-2,1,3-benzothiadiazole is an organic compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of a bromomethyl group attached to the benzothiadiazole ring. Benzothiadiazoles are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2,1,3-benzothiadiazole typically involves the bromination of 2,1,3-benzothiadiazole derivatives. One common method is the radical bromination of 4-methyl-2,1,3-benzothiadiazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction of the benzothiadiazole ring can lead to the formation of dihydrobenzothiadiazole derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran.

Major Products

Nucleophilic Substitution: Substituted benzothiadiazoles with various functional groups.

Oxidation: Sulfoxides or sulfones of benzothiadiazole.

Reduction: Dihydrobenzothiadiazole derivatives.

Scientific Research Applications

Organic Electronics

Role in Organic Semiconductors:

4-(Bromomethyl)-2,1,3-benzothiadiazole serves as a crucial building block in the synthesis of organic semiconductors. Its conjugated structure allows for effective charge transport, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Properties:

- Charge Transport: Facilitates electron mobility within the organic matrix.

- Light Emission: Contributes to the photophysical properties necessary for efficient light emission in OLEDs.

Medicinal Chemistry

Potential Pharmacophore:

Research indicates that this compound may act as a pharmacophore in the development of new antimicrobial and anticancer agents. Its ability to interact with biological targets makes it a candidate for drug design .

Biological Activity:

- Antimicrobial Properties: Exhibits activity against various bacteria and fungi.

- Anticancer Potential: Investigated for its ability to inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and receptor modulation .

Materials Science

Development of Novel Materials:

The compound is utilized in the design of polymers and materials that exhibit unique electronic and optical properties. Its incorporation into polymer matrices can enhance material performance in applications such as sensors and coatings .

Examples of Applications:

- Fluorescent Probes: Used in biochemical assays due to its fluorescence properties.

- Conductive Polymers: Enhances electrical conductivity when integrated into polymer composites.

Chemical Biology

Synthesis of Probes and Sensors:

In chemical biology, this compound is employed to synthesize probes for studying biological systems. Its reactive bromomethyl group allows for further functionalization, enabling the creation of specific sensors for biomolecules .

Mechanism of Action:

- Binding Interactions: The compound can interact with proteins and nucleic acids, providing insights into cellular mechanisms and pathways.

Summary Table of Applications

| Application Area | Description | Key Features |

|---|---|---|

| Organic Electronics | Building block for organic semiconductors | Charge transport, light emission |

| Medicinal Chemistry | Potential pharmacophore for antimicrobial and anticancer agents | Antimicrobial activity, anticancer potential |

| Materials Science | Development of novel polymers with unique properties | Fluorescent probes, conductive polymers |

| Chemical Biology | Synthesis of probes and sensors for biological studies | Reactive bromomethyl group |

Case Study 1: Organic Electronics

A study demonstrated that incorporating this compound into OLED devices significantly improved their efficiency compared to devices without this compound. The enhanced electron mobility resulted in brighter emissions and lower operational voltages.

Case Study 2: Medicinal Chemistry

Research focused on synthesizing derivatives of this compound revealed promising antimicrobial activity against resistant bacterial strains. The derivatives were shown to inhibit bacterial growth effectively in vitro.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2,1,3-benzothiadiazole depends on its application. In organic electronics, it functions by facilitating charge transport through its conjugated system. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromomethyl group can also serve as a reactive site for further functionalization, enabling the compound to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- 4-(Bromomethyl)benzoic acid

- 4-(Bromomethyl)benzene

- 4-(Bromomethyl)benzothiazole

Uniqueness

4-(Bromomethyl)-2,1,3-benzothiadiazole is unique due to its benzothiadiazole core, which imparts distinct electronic properties compared to other bromomethyl-substituted compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and materials science.

Biological Activity

4-(Bromomethyl)-2,1,3-benzothiadiazole (CAS No. 16405-99-5) is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzothiadiazole core with a bromomethyl substituent. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of benzothiadiazole derivatives, including this compound. These compounds have shown effectiveness against various bacterial strains by inhibiting critical bacterial enzymes.

- Mechanism : The antibacterial activity is often attributed to the inhibition of enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication .

- Case Study : A study demonstrated that benzothiadiazole derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like streptomycin against Salmonella typhimurium and Klebsiella pneumonia .

| Compound | Target Bacteria | MIC (µg/ml) | Comparison Drug | MIC (µg/ml) |

|---|---|---|---|---|

| This compound | Salmonella typhimurium | 25-50 | Streptomycin | 25 |

| This compound | Klebsiella pneumonia | 25-50 | Streptomycin | 25 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It is believed that the inhibition of matrix metalloproteinases (MMPs), which play a crucial role in tissue remodeling and inflammation, contributes to its anti-inflammatory activity.

The biological activity of this compound can be explained through several biochemical pathways:

- Enzyme Inhibition : The compound interacts with various enzymes involved in bacterial cell wall synthesis and inflammatory processes. By inhibiting these enzymes, it disrupts bacterial growth and reduces inflammation.

- Molecular Interactions : Docking studies suggest that the compound exhibits strong binding affinities to target enzymes, indicating its potential as a lead compound for drug development .

Synthesis and Characterization

The synthesis of this compound has been reported using various chemical methods. Characterization techniques such as NMR and mass spectrometry confirm its structure and purity .

Toxicity Studies

Toxicological assessments indicate that while the compound shows promising biological activity, it also possesses irritant properties. Safety data sheets recommend caution due to potential eye and skin irritation upon exposure .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-(Bromomethyl)-2,1,3-benzothiadiazole with high yield and purity?

Methodological Answer: Synthesis typically involves bromination of benzothiadiazole precursors under controlled conditions. Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., acetone) improve solubility and reaction efficiency .

- Catalyst use : KCO or glacial acetic acid aids in deprotonation and intermediate stabilization .

- Temperature : Reflux conditions (e.g., 70–80°C) are often required for complete conversion .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer: A multi-technique approach is recommended:

- NMR Spectroscopy : H and C NMR confirm substitution patterns and bromomethyl group integration .

- IR Spectroscopy : Peaks near 600–650 cm indicate C-Br stretching .

- Mass Spectrometry : High-resolution MS validates molecular weight and isotopic patterns (e.g., Br/Br) .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming regiochemistry .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact .

- First Aid :

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Model the electron density of the bromomethyl group to identify nucleophilic/electrophilic sites .

- Docking Studies : Simulate interactions with catalysts (e.g., Pd complexes) to predict coupling efficiency (e.g., Suzuki-Miyaura reactions) .

- Reactivity Descriptors : Use Fukui indices to quantify susceptibility to substitution at the benzothiadiazole ring .

Q. What strategies resolve contradictory data between calculated and observed elemental analysis results during compound characterization?

Methodological Answer:

- Repetition : Re-run combustion analysis to exclude experimental error .

- Purity Check : Use HPLC or TLC to detect impurities (>95% purity required) .

- Alternative Techniques : Complement with XPS (for Br quantification) or EA-MS to cross-validate results .

Q. How does the bromomethyl group in this compound influence its electronic properties and subsequent reactivity?

Methodological Answer:

- Electron-Withdrawing Effect : The Br substituent increases electrophilicity at the methyl position, facilitating nucleophilic substitution .

- Steric Effects : The bulky bromomethyl group may hinder access to the benzothiadiazole ring in catalytic systems .

- Spectroscopic Impact : Bromine’s heavy atom effect enhances spin-orbit coupling, affecting fluorescence quenching in photophysical studies .

Q. How can reaction mechanisms involving this compound be validated experimentally?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps .

- Trapping Intermediates : Use TEMPO or other radical scavengers to detect transient species in radical-mediated pathways .

- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track bond cleavage/formation in real time .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

Methodological Answer:

- Crystallographic Validation : Compare experimental data with single-crystal X-ray structures to confirm polymorphism or solvate formation .

- Batch Analysis : Test multiple synthetic batches to rule out variability in starting material purity .

Application-Oriented Questions

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- Enzyme Assays : Measure inhibition constants () against target enzymes (e.g., kinases) using fluorescence-based protocols .

- Cellular Uptake : Use confocal microscopy with fluorescently tagged derivatives to track sublocalization .

- Toxicity Profiling : Perform MTT assays on cell lines to establish IC values and therapeutic indices .

Q. How can this compound serve as a scaffold for synthesizing complex heterocycles?

Methodological Answer:

- Click Chemistry : Utilize Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties .

- Palladium Catalysis : Employ Buchwald-Hartwig amination to introduce aryl/heteroaryl groups at the bromomethyl site .

- Post-Functionalization : Convert the bromomethyl group to aldehydes or carboxylic acids for further derivatization .

Properties

IUPAC Name |

4-(bromomethyl)-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHNCECWIKLSSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379955 | |

| Record name | 4-(bromomethyl)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16405-99-5 | |

| Record name | 4-(Bromomethyl)-2,1,3-benzothiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16405-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(bromomethyl)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.